molecular formula C22H20N4O5S B11446337 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11446337
M. Wt: 452.5 g/mol
InChI Key: VVANGGZTWJXFIK-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-8-(4-aminophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The presence of both 2,4-dimethoxyphenyl and 4-nitrophenyl groups in 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20N4O5S/c1-30-16-7-8-19(20(9-16)31-2)24-12-25-21(27)10-17(18(11-23)22(25)32-13-24)14-3-5-15(6-4-14)26(28)29/h3-9,17H,10,12-13H2,1-2H3

InChI Key

VVANGGZTWJXFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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